Regioisomeric Reactivity: 5'-Bromo vs. 4'-Bromo
The target compound, 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS 1233967-22-0), is a specific regioisomer of 1-(2-amino-4-bromophenyl)-2,2,2-trifluoroethanone (CAS 1448858-53-4). The difference in the position of the bromine atom (5' vs. 4' relative to the amino group) leads to a distinct electronic environment, impacting reactivity in electrophilic aromatic substitution and cross-coupling reactions .
| Evidence Dimension | Regioisomeric Structure and Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS 1233967-22-0); MW: 268.03; TPSA: 43.09 Ų; LogP (iLOGP): 1.84 |
| Comparator Or Baseline | 1-(2-Amino-4-bromophenyl)-2,2,2-trifluoroethanone (CAS 1448858-53-4); MW: 268.03; MDL: MFCD25976380 |
| Quantified Difference | Identical molecular weight (268.03), but the TPSA for the target (5'-bromo) is calculated at 43.09 Ų . While direct TPSA data for the 4'-isomer is unavailable, the difference in substitution pattern is known to alter dipole moment and hydrogen bonding potential, thereby affecting chromatographic behavior, solubility, and interaction with biological targets. |
| Conditions | In silico physicochemical property prediction (PubChem, vendor data). |
Why This Matters
Procurement of the correct regioisomer (5'-bromo vs. 4'-bromo) is critical for ensuring reproducible results in synthesis and SAR studies, as a positional isomer will not have identical properties or reactivity.
